

# 4-Chloro-3',4'-(ethylenedioxy)benzophenone

## physical and chemical properties

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### Compound of Interest

Compound Name: 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B1604988

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## An In-depth Technical Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

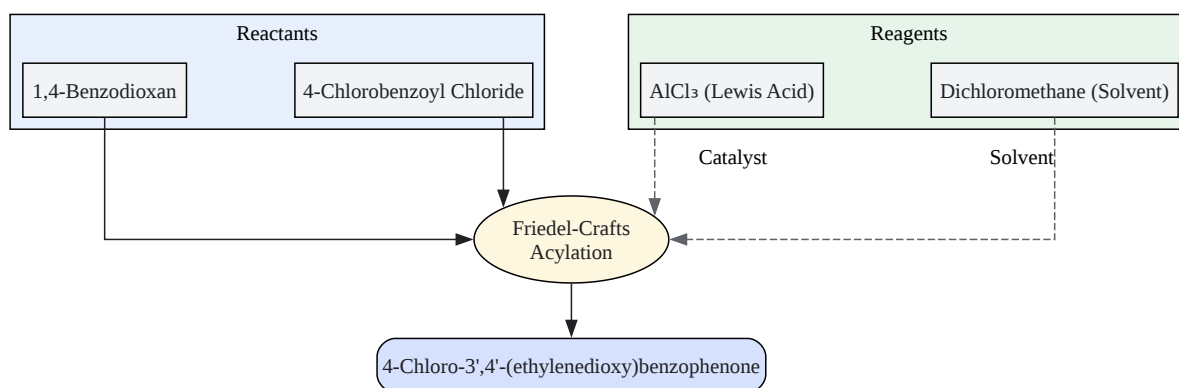
### Abstract

This guide provides a comprehensive technical overview of **4-Chloro-3',4'-(ethylenedioxy)benzophenone**, a key heterocyclic ketone. Benzophenone derivatives are significant scaffolds in organic synthesis and medicinal chemistry, serving as crucial intermediates for more complex molecular architectures.<sup>[1]</sup> This document details the compound's physicochemical properties, spectral characteristics, and a validated synthetic protocol. The content is structured to deliver actionable insights and foundational knowledge, explaining the rationale behind methodologies to support advanced research and development applications.

### Chemical Identity and Structure

**4-Chloro-3',4'-(ethylenedioxy)benzophenone** is an unsymmetrical diaryl ketone featuring a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin group attached to a central carbonyl moiety.<sup>[2]</sup> This structure combines the reactivity of a classic benzophenone with the unique electronic and conformational properties of the ethylenedioxy bridge.

- IUPAC Name: (4-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- CAS Number: 101018-98-8[3]
- Molecular Formula: C<sub>15</sub>H<sub>11</sub>ClO<sub>3</sub>[2]
- Molecular Weight: 274.70 g/mol [3]



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## References

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